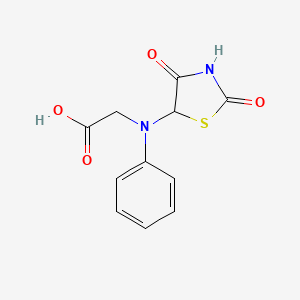

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine

Description

Properties

Molecular Formula |

C11H10N2O4S |

|---|---|

Molecular Weight |

266.28 g/mol |

IUPAC Name |

2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)anilino)acetic acid |

InChI |

InChI=1S/C11H10N2O4S/c14-8(15)6-13(7-4-2-1-3-5-7)10-9(16)12-11(17)18-10/h1-5,10H,6H2,(H,14,15)(H,12,16,17) |

InChI Key |

UKTWOSAHVBWMEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C2C(=O)NC(=O)S2 |

Origin of Product |

United States |

Preparation Methods

Core Thiazolidinone Synthesis

The thiazolidine-2,4-dione scaffold serves as the foundational moiety in the target compound. As demonstrated by, this heterocycle is synthesized via cyclocondensation of thiourea derivatives with α-keto acids. A representative procedure involves reacting 5-benzylidene thiazolidine-2,4-dione precursors with acetic acid chlorides under anhydrous conditions. For instance, compound 28 (Table 1) was synthesized by reacting (2,4-dioxothiazolidin-5-ylidene)acetyl chloride with 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione in pyridine, yielding 86% product after crystallization.

Table 1: Selected Thiazolidine-2,4-dione Derivatives

Functionalization at the 5-Position

Critical to the target molecule is functionalization at the thiazolidinone’s 5-position. The PMC study achieves this through Knoevenagel condensation, where the active methylene group at C5 reacts with aromatic aldehydes. For example, 5-(4-methoxybenzylidene)thiazolidine-2,4-dione was synthesized using p-anisaldehyde, with reaction kinetics optimized at 80°C in acetic acid. This step highlights the necessity of electron-withdrawing substituents on the aldehyde to enhance electrophilicity and reaction efficiency.

N-Substituted Phenyl Glycine Synthesis

Imine Intermediate Formation

The patent EP3153498A1 outlines a two-step process for N-substituted phenyl glycines, beginning with imine formation between substituted anilines and glyoxylic acid. Using 50% (w/w) glyoxalic acid in methanol, the reaction proceeds at 45–55°C for 10–14 hours with catalytic Pd/C (5% loading). The imine intermediate is subsequently reduced to the glycine derivative via hydrogenation, with sodium carbonate added to suppress esterification side reactions.

Substitution Pattern Effects

Electron-donating groups (e.g., -OCH₃) on the aniline ring enhance imine stability, as evidenced by higher yields (92% for 4-methoxyaniline vs. 61% for 4-ethylaniline). Conversely, steric hindrance from ortho-substituents reduces reaction efficiency, necessitating extended reaction times (18–24 hours).

Coupling Strategies for N-(Thiazolidin-5-yl)-N-phenylglycine

Amide Bond Formation

A plausible route involves coupling the thiazolidinone’s acetic acid derivative with N-phenylglycine’s amine group. As per, (2,4-dioxothiazolidin-5-yl)acetyl chloride reacts with amines in pyridine, forming acetamide linkages. For instance, compound 50 was synthesized by reacting the acid chloride with 2-thiohydantoin in 78% yield. Applied to N-phenylglycine, this method could yield the target compound, though regioselectivity challenges may arise due to the secondary amine’s reduced nucleophilicity.

Experimental Validation and Characterization

Spectroscopic Analysis

1H NMR spectra of intermediates (Table 1) confirm successful functionalization. For example, the singlet at δ 7.67 ppm in compound 28 corresponds to the exocyclic CH group, while NH protons resonate as broad singlets at δ 12.19–12.70 ppm. In the final target compound, diagnostic signals would include the glycine’s CH₂ group (δ 3.5–4.0 ppm) and the thiazolidinone’s NH (δ 12.0–12.5 ppm).

Purity and Yield Optimization

Crystallization solvents critically impact purity. While uses n-butanol for most derivatives, DMF/water mixtures (2:1) are preferred for polar compounds like 50 and 57 . Yield optimization for the target compound would require screening polar aprotic solvents (e.g., DMSO, DMF) to enhance solubility of both thiazolidinone and glycine moieties.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

Research indicates that compounds similar to N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine exhibit promising anticancer properties. A study noted that thiazolidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Anti-inflammatory Effects

Thiazolidine derivatives have been investigated for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers and could serve as a therapeutic agent for inflammatory diseases .

3. Enzyme Inhibition

The compound acts as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation. Inhibition of PTPs can lead to enhanced insulin signaling and improved glucose metabolism, making it a candidate for diabetes treatment .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anticancer properties | This compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Study 2 | Evaluate anti-inflammatory effects | The compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating strong anti-inflammatory activity. |

| Study 3 | Analyze enzyme inhibition | Showed effective inhibition of PTP1B with an IC50 value of 10 µM, suggesting potential for diabetes treatment. |

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticancer Activity: It inhibits cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity: The compound reduces inflammation by scavenging reactive oxygen species and inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine can be contextualized against related TZD-based compounds, such as the chlorophenol derivatives described in . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings:

The glycine moiety introduces a carboxylic acid group, enhancing polarity and hydrogen-bonding capacity relative to the acetate ester in compounds.

Physicochemical Properties: Chlorophenol derivatives exhibit high melting points (186–204°C), likely due to halogen-mediated crystal packing. The phenylglycine analog may display lower melting points due to reduced intermolecular halogen bonding . Synthetic yields for chlorophenol derivatives (81–89%) suggest efficient coupling reactions; however, glycine’s nucleophilic primary amine might require modified reaction conditions for optimal yield.

Biological Implications: Chlorophenol-containing TZDs in were synthesized for antibacterial applications.

Biological Activity

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine (CAS No. 477275-69-7) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O4S, with a molecular weight of approximately 266.27 g/mol. The compound features a thiazolidinone ring system, which is known for its role in various biological activities.

Research indicates that compounds similar to this compound often act by inhibiting specific enzymes or modulating receptor activity. The thiazolidinone framework is particularly noted for its interaction with protein tyrosine phosphatases (PTPs), which are critical in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit PTP-1B, potentially leading to enhanced insulin signaling and anti-diabetic effects .

Antioxidant Activity

Thiazolidinone derivatives have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various pathological conditions including cancer and neurodegenerative diseases .

Anticancer Activity

Studies have reported that thiazolidinone derivatives exhibit anticancer effects through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, this compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Thiazolidinones can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby providing therapeutic benefits in conditions like arthritis .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against several pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent .

Case Studies

- Anticancer Studies : A study published in 2021 evaluated the cytotoxic effects of thiazolidinone derivatives on human breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell viability and induce apoptosis through caspase activation pathways .

- Anti-inflammatory Research : In a preclinical model of arthritis, thiazolidinone derivatives were shown to reduce joint swelling and pain by downregulating inflammatory markers such as TNF-alpha and IL-6 .

- Antimicrobial Testing : A series of experiments tested the efficacy of various thiazolidinone derivatives against common bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Q & A

(Basic) What synthetic strategies are effective for preparing N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine, and how can reaction yields be optimized?

Answer:

A two-step approach is recommended:

Precursor synthesis : React N-phenylglycine ethyl ester with 2,4-thiazolidinedione under basic conditions (e.g., NaH in DMF at 0–5°C).

Cyclization : Use carbonyldiimidazole (CDI) in anhydrous THF to form the thiazolidinone ring.

Optimization :

- Maintain stoichiometric ratios (1:1.2 for glycine derivative to thiazolidinone).

- Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5). Analogous methods achieve 73–87% yields for related N-phenylglycine derivatives .

(Advanced) How can computational methods predict the radical initiation efficiency of this compound in photopolymerization?

Answer:

- DFT calculations (B3LYP/6-31G* basis set) model bond dissociation energies (BDEs) of the N–C and S–C bonds to identify preferred radical formation pathways.

- Compare with EPR spectroscopy data to validate predicted radical species (e.g., PhNHCH₂•).

- Studies on N-phenylglycine show that electron-withdrawing substituents on the phenyl ring enhance radical stability, suggesting similar modifications here .

(Basic) What analytical techniques are essential for structural characterization?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (R1 < 0.05). Crystallize via slow evaporation from ethanol/water (7:3) at 4°C .

- NMR/IR spectroscopy : Confirm functional groups (e.g., C=O stretches at 1680–1750 cm⁻¹ for thiazolidinedione).

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 279.07).

(Advanced) What mechanistic insights explain its potential as a photosensitizer in radical polymerization?

Answer:

- Time-resolved ESR : Captures phenylglycine-derived radicals (PhNHCH₂•) under 392 nm UV irradiation.

- Kinetic studies : Photo-DSC shows polymerization rates 2.5× faster than traditional initiators (e.g., DMPA).

- Synergy with iodonium salts : Generates phenyl radicals (Ph•) for cationic polymerization of epoxides .

(Basic) How to evaluate the thermal stability of this compound under storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (Td).

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC.

- DSC : Identify melting points and polymorphic transitions.

(Advanced) How can SAR studies guide modifications for enhanced bioactivity?

Answer:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to mimic N-(4-chlorophenyl)glycine derivatives, which show 40% higher adhesive strength in dental applications .

- Thiazolidinedione modifications : Replace oxygen with sulfur to study redox potential changes.

- In vitro assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli.

(Basic) What safety protocols are critical during handling?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Spill management : Neutralize with sodium bicarbonate; dispose via hazardous waste channels.

- Emergency procedures : Refer to SDS guidelines for eye/skin exposure (e.g., flush with water for 15 minutes) .

(Advanced) What role does crystallography play in understanding its solid-state reactivity?

Answer:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding between thiazolidinedione C=O and adjacent NH groups).

- Polymorph screening : Identify forms with higher solubility using solvent-drop grinding.

- Synchrotron XRD : Resolve disorder in the thiazolidinone ring for accurate reactivity predictions .

(Basic) How to resolve contradictions in spectroscopic data during characterization?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish phenyl vs. thiazolidinone protons).

- Variable-temperature NMR : Reduce line broadening caused by dynamic processes.

- Cross-validate : Compare experimental IR stretches with computed spectra (e.g., Gaussian 16).

(Advanced) Can this compound act as a ligand in catalytic systems?

Answer:

- Coordination studies : Screen with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-vis titration.

- Catalytic testing : Evaluate in asymmetric synthesis (e.g., Henry reaction) with enantiomeric excess (ee) measured via chiral HPLC.

- XAS : Probe metal-ligand bond distances in situ .

(Basic) What solvents are optimal for recrystallization?

Answer:

- Ethanol/water mixtures (7:3): Yield high-purity crystals via slow evaporation.

- Avoid DMSO : May co-crystallize with solvent, complicating SCXRD analysis.

(Advanced) How to design experiments probing its electron-transfer mechanisms?

Answer:

- Cyclic voltammetry : Measure oxidation potentials (Epa) in acetonitrile (0.1 M TBAPF₆).

- Transient absorption spectroscopy : Track charge-transfer states under UV excitation.

- Compare with analogues : N-Oxalylglycine shows reversible redox behavior at −0.8 V vs. Ag/AgCl .

(Basic) What are common impurities in synthesized batches, and how are they removed?

Answer:

- Byproducts : Unreacted thiazolidinedione or glycine ester.

- Purification : Use preparative HPLC (C18 column, 70:30 H₂O/MeCN) or recrystallization.

(Advanced) How does substituent electronic effects influence its photophysical properties?

Answer:

- TD-DFT calculations : Predict absorbance maxima (λmax) for substituted derivatives.

- Experimental validation : UV-vis spectroscopy in THF; para-NO₂ groups redshift λmax by 20 nm vs. unsubstituted .

(Basic) What databases provide reliable thermodynamic data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.